3-(Bicyclo[1.1.1]pentan-1-yl)aniline
Overview
Description
“3-(Bicyclo[1.1.1]pentan-1-yl)aniline” is a compound that features a bicyclo[1.1.1]pentane (BCP) core . BCPs have become established as attractive bioisosteres for para-substituted benzene rings in drug design . They confer various beneficial properties compared with their aromatic “parents,” and BCPs featuring a wide array of bridgehead substituents can now be accessed by an equivalent variety of methods .
Synthesis Analysis
BCPs can be synthesized and functionalized through a variety of methods . Recent breakthroughs on the synthesis of bridge-substituted BCPs are described, as well as methodologies for post-synthesis functionalization . The synthesis of BCPs still relies substantially on the manipulation of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate .Chemical Reactions Analysis
BCPs can undergo ring-opening reactions with anions, radicals, and cations, with the former two delivering BCP products . Alkylation is presumably retarded by the decreased nucleophilicity of the alkoxide from the electron-withdrawing effect and steric demand of the BCP moiety .Physical And Chemical Properties Analysis
BCPs have the ability to add three-dimensional character and saturation to compounds . Increasing the fraction of sp3-hybridized carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” . Multiple research groups have documented the increased or equal solubility, potency, metabolic stability, and decreased non-specific binding of lead compounds that can be achieved through such bioisosteric replacements .Scientific Research Applications
Chemical Synthesis and Modification
Research indicates that 3-(Bicyclo[1.1.1]pentan-1-yl)aniline and its derivatives are pivotal in the realm of chemical synthesis. These compounds are integral in the formation of complex molecules due to their unique structural features. For instance, the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane is a critical step in incorporating pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, simplifying the synthesis of important building blocks (Hughes et al., 2019). Additionally, the radical-based synthesis of N,C-Difunctionalized Bicyclo[1.1.1]pentanes has been highlighted, showcasing a facile synthesis pathway for aniline-like isosteres, vital in pharmaceutical industries (Pickford et al., 2021).
Bioisostere Utilization in Drug Design
The compound and its variants are recognized for their role as bioisosteres, replacing traditional components in drug design to improve metabolic stability and other physicochemical properties. The substitution of certain phenyl rings with the bicyclo[1.1.1]pentane motif, for instance, has led to significant improvements in passive permeability and aqueous solubility, translating into enhanced oral absorption characteristics in drug candidates (Stepan et al., 2012). This showcases the compound's critical role in refining the biopharmaceutical properties of potential drugs.
Enantioselective Synthesis
The enantioselective synthesis of compounds involving 3-(Bicyclo[1.1.1]pentan-1-yl)aniline is a significant area of study, highlighting the compound's role in creating chiral centers. This is particularly important in the pharmaceutical industry, where the chirality of drug molecules can significantly influence drug efficacy and safety. The research demonstrates a direct stereoselective synthesis of α-chiral allylic compounds involving [1.1.1]propellane, underscoring the compound's versatility and utility in creating structurally diverse libraries of chiral derivatives (Yu et al., 2020).
Exploration in High Energy Density Materials
Polynitrobicyclo[1.1.1]pentanes, a derivative of the compound, have been explored as high energy density materials (HEDMs). Their unique structural features and the incorporation of nitro groups contribute to high heat of formation, density, and detonation characteristics, making them potential candidates for defense applications (Ghule et al., 2011).
Future Directions
The field of BCPs is evolving, with new challenges and directions emerging, such as the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors . The capacity of bridge substitution on BCP derivatives to provide patent-free, novel vectors for substituent disposition in drug discovery and materials science may prove to be transformational in the coming years .
properties
IUPAC Name |
3-(1-bicyclo[1.1.1]pentanyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8H,5-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPLUPVFDWPXJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bicyclo[1.1.1]pentan-1-yl)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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